1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole
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Overview
Description
1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole is a heterocyclic compound that features two triazole rings. Triazoles are known for their versatile chemical properties and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding 1,2,3-triazoles . Another method involves the use of aryl diazonium salts and isocyanides in a [3+2] cycloaddition reaction .
Industrial Production Methods: Industrial production of triazoles often employs continuous flow methods, which are efficient and environmentally friendly. These methods allow for the large-scale synthesis of triazoles with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazole N-oxides.
Reduction: Reduction of triazoles can yield corresponding amines.
Substitution: Triazoles can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields triazole N-oxides, while reduction produces amines .
Scientific Research Applications
1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its ability to inhibit enzymes and interact with biological targets.
Industry: Used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. Triazoles are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
1,2,4-Triazole: The parent compound of 1-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-1,2,4-triazole, known for its broad range of applications.
Uniqueness: this compound is unique due to its dual triazole rings, which enhance its chemical reactivity and biological activity. This compound’s structure allows for diverse synthetic modifications, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
1-[2-(triazol-2-yl)ethyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-2-9-12(8-1)4-3-11-6-7-5-10-11/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVNQWWBYVEJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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